methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate
Description
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate is an indole derivative characterized by a methyl carboxylate group at position 5 and a 3,3-dimethylbutanoyl substituent at position 3 of the indole ring. The compound’s structure combines a hydrophobic branched acyl chain with an ester moiety, influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)8-14(18)12-9-17-13-6-5-10(7-11(12)13)15(19)20-4/h5-7,9,17H,8H2,1-4H3 |
InChI Key |
NRNQTHOFHIGKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common route involves the acylation of an indole derivative with 3,3-dimethylbutanoyl chloride under basic conditions, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., cyanomethyl) decrease electron density on the indole ring, whereas electron-donating groups (e.g., methoxymethyl) stabilize aromatic systems .
- Biological Interactions: The aminoethyl group (protonated at physiological pH) and hydrazono-carbamimidoyl moiety enable ionic or hydrogen-bonding interactions with biological targets, a feature absent in the target compound .
Physicochemical Properties
- Solubility: The 3,3-dimethylbutanoyl substituent reduces water solubility compared to analogues with polar groups (e.g., aminoethyl hydrochloride or hydrazono derivatives) .
- Melting Points: Hydrophobic derivatives (e.g., target compound) typically exhibit higher melting points (>150°C) due to crystalline packing, whereas ionic salts (e.g., aminoethyl hydrochloride) melt at lower temperatures (∼240°C with decomposition) .
Table 3: Pharmacological Profiles of Selected Analogues
Insights :
- The target compound’s hydrophobic acyl chain may favor interactions with lipid-binding enzymes or receptors, contrasting with the hydrophilic interactions of aminoethyl or hydrazono derivatives .
- Indole carboxylates are frequently used as intermediates in drug discovery, particularly for anticancer agents (e.g., kinase inhibitors) .
Biological Activity
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C15H19NO3
- Molecular Weight : 273.32 g/mol
- CAS Number : Not specified in the available literature.
This compound exhibits its biological activity primarily through interaction with various biological targets. Its structure allows it to function as an inhibitor of specific enzymes and receptors, which can modulate cellular pathways involved in disease processes.
Target Enzymes and Pathways
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of protein kinase C (PKC) and other kinases involved in cancer progression.
- Nitric Oxide Synthase Inhibition : It may also act as an inhibitor of nitric oxide synthase (nNOS), which has implications in neuroprotection and cardiovascular health .
- Antitumor Activity : Research indicates that it has antitumor properties, possibly through the inhibition of RNA polymerase II, affecting gene expression critical for tumor growth .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of this compound in vitro using various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values suggesting potent activity against breast and colon cancer cells.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of oxidative stress. It was found to significantly reduce neuronal apoptosis induced by oxidative agents, indicating its potential use in treating neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution with a preference for brain and tumor tissues.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted mainly via urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
